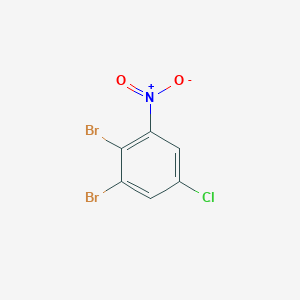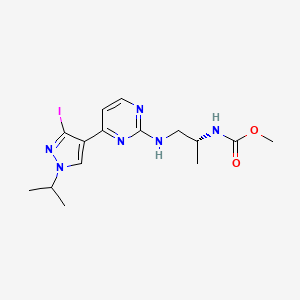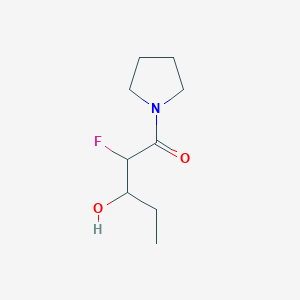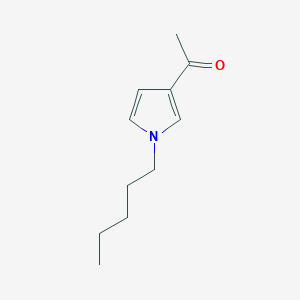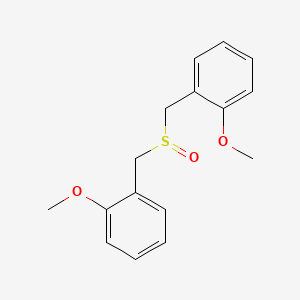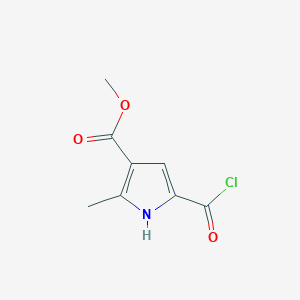
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the chlorination of a precursor pyrrole compound. One common method includes the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to introduce the chlorocarbonyl group. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrrole derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis or as intermediates in pharmaceutical development .
科学研究应用
Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyrrole derivatives with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or antimicrobial properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products can interact with various molecular targets, including enzymes and receptors, depending on the specific application .
相似化合物的比较
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another pyrrole derivative used as a green solvent.
5-Chloro-3-methyl-1-phenyl-1H-pyrrole: A similar compound with a phenyl group instead of a chlorocarbonyl group.
Uniqueness
The presence of both the chlorocarbonyl and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
40593-27-9 |
|---|---|
分子式 |
C8H8ClNO3 |
分子量 |
201.61 g/mol |
IUPAC 名称 |
methyl 5-carbonochloridoyl-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(10-4)7(9)11/h3,10H,1-2H3 |
InChI 键 |
XBVCPQPKSZIYOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1)C(=O)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
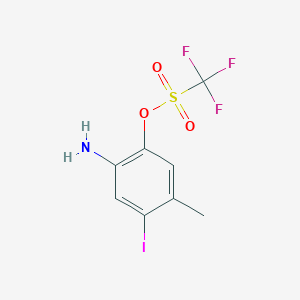
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
